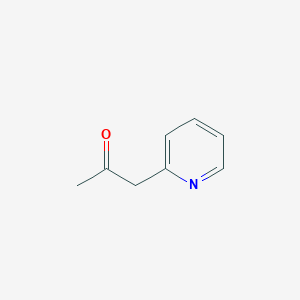

1-(Pyridin-2-Yl)Propan-2-One

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42754. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-pyridin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTXTIBZSSSFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212277 | |

| Record name | 2-Propanone, 1-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-02-9 | |

| Record name | 1-(2-Pyridinyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6302-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6302-02-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(pyridin-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)propan-2-one, also commonly known as (2-pyridyl)acetone, is a heterocyclic ketone that serves as a versatile building block in synthetic organic chemistry. Its unique structural features, combining a pyridine ring and a propanone moiety, make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, with a focus on its potential applications in drug discovery and development. While its role as a synthetic intermediate is well-established, detailed information on its specific biological activities and mechanisms of action remains an area for further investigation.

Chemical Properties

This compound is a yellow, slightly air-sensitive oil or solid with a molecular weight of 135.16 g/mol .[1][2] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | (2-Pyridyl)acetone, 2-Picolyl methyl ketone, 2-Acetonylpyridine, 1-(2-Pyridyl)acetone, 2-Propanone, 1-(2-pyridyl)- | [4] |

| CAS Number | 6302-02-9 | [4] |

| Molecular Formula | C₈H₉NO | [4] |

| Molecular Weight | 135.16 g/mol | [2] |

| InChI | InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | [3] |

| InChIKey | TZTXTIBZSSSFDI-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)Cc1ccccn1 | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Liquid or Solid | [2][5] |

| Color | Yellow | [1] |

| Boiling Point | 67 °C at 0.5 mbar | [1] |

| Purity | Typically ≥95% | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through various organic reactions. A common method involves the reaction of 2-methylpyridine (2-picoline) with an acetylating agent.

General Synthesis Protocol

Experimental Workflow: General Synthesis of this compound

A generalized workflow for the synthesis of this compound.

Purification

Purification of the crude product is typically achieved by column chromatography.

Experimental Protocol: Column Chromatography Purification

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A solvent system of hexane and ethyl acetate is often employed. The polarity of the mobile phase can be adjusted to achieve optimal separation.

-

Procedure: a. The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. b. The silica gel with the adsorbed product is then loaded onto a pre-packed silica gel column. c. The column is eluted with the chosen mobile phase, and fractions are collected. d. The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. e. The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Analysis

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (300 MHz, (CD₃)₂SO) | δ = 2.13 (s, 3H, CH₃), 3.91 (s, 2H, CH₂), 7.28 (m, 2H, pyridine-H), 7.74 (m, 1H, pyridine-H), 8.47 (d, 1H, pyridine-H) ppm | [1] |

| ¹³C NMR (75MHz, (CD₃)₂SO) | δ = 30.0 (CH₃), 52.3 (CH₂); 121.9, 124.4, 136.6, 149.2, 155.4 (pyridine-C), 205.4 (C=O) ppm | [1] |

| IR (ATR) | ν = 1712 (C=O), 1589 (pyridine ring) cm⁻¹ | [1] |

Experimental Workflow: NMR Sample Preparation and Analysis

A standard workflow for preparing and analyzing a sample of this compound by NMR spectroscopy.

Biological Activity and Potential Applications

This compound is recognized as an antimicrobial bioactive compound and serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][7] The pyridine moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

However, specific details regarding the mechanism of action, such as enzyme inhibition or receptor binding, for this compound are not extensively documented in publicly available literature. Most of the available biological data pertains to the broader class of pyridine derivatives or its isomers. For instance, studies on pyridinium-based ionic liquids, which share the pyridine core, have shown potential as novel anticancer agents.[5]

Logical Relationship: Role in Drug Discovery

The logical progression from this compound as a starting material to a potential drug candidate.

Due to the lack of specific data on the interaction of this compound with biological signaling pathways, a corresponding diagram cannot be provided at this time. Further research is required to elucidate the specific molecular targets and mechanisms underlying its observed antimicrobial activity and its potential in other therapeutic areas.

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye damage | H318 |

| May cause respiratory irritation | H335 |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with established applications as a synthetic intermediate in the pharmaceutical and agrochemical industries. This guide has summarized its key chemical properties, provided an overview of its synthesis and analysis, and touched upon its general biological relevance. While its antimicrobial properties are noted, a significant knowledge gap exists regarding its specific molecular mechanisms of action. Future research focused on elucidating its biological targets and signaling pathway interactions will be crucial for fully realizing its potential in drug discovery and development.

References

- 1. GB1034879A - Lower alkoxy pyridyl acetones - Google Patents [patents.google.com]

- 2. This compound | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-(pyridin-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pyridin-2-yl)propan-2-one, a versatile heterocyclic ketone of significant interest in pharmaceutical and agrochemical research. This document consolidates critical data including its chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and known applications. The information is intended to support researchers and professionals in drug discovery and development in leveraging the synthetic potential and understanding the bioactivity of this compound and its derivatives.

Chemical Identity and Synonyms

This compound is a well-characterized organic compound. Its definitive identification is established by its unique CAS number.

| Identifier | Value |

| CAS Number | 6302-02-9[1][2][3][4][5][6] |

| Molecular Formula | C₈H₉NO[1][3] |

| Molecular Weight | 135.17 g/mol [1][3] |

| IUPAC Name | This compound[2] |

The compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs.

| Synonym |

| (2-Pyridyl)acetone[2][7] |

| 1-(2-Pyridinyl)acetone[3] |

| 1-(2-Pyridyl)acetone[2] |

| 1-(pyridin-2-yl)acetone[2] |

| 2-Acetonylpyridine[2][7] |

| 2-Picolyl methyl ketone[2][7] |

| 2-Propanone, 1-(2-pyridinyl)-[2][7] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below, offering a snapshot of its characteristics.

| Property | Value | Reference |

| Appearance | Yellow to dark red clear liquid/oil | [1][7] |

| Boiling Point | 175-180 °C at 2.50 Torr | [8] |

| Density | 1.046 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [8] |

| Refractive Index | 1.5310 (at 589.3 nm, 20°C) | [8] |

| Flash Point | 85.7 ± 27.8 °C | [8] |

| Storage Conditions | 0-8 °C | [1][3] |

Spectroscopic data is fundamental for the structural confirmation of this compound.

| Spectroscopy | Data |

| ¹H NMR | (300 MHz, (CD₃)₂SO, 298 K): δ= 2.13 (s, 3H, CH₃), 3.91 (s, 2H, CH₂), 7.28 (m, 2H, pyridine-H), 7.74 (m, 1H, pyridine-H), 8.47 (d, 1H pyridine-H) ppm[4] |

| ¹³C NMR | (75MHz, (CD₃)₂SO, 298K): δ= 30.0 (CH₃), 52.3 (CH₂); 121.9, 124.4, 136.6, 149.2, 155.4 (pyridine-C), 205.4 (C=O) ppm[4] |

| IR (ATR) | ν= 1712 (νC=O), 1589 (νpyridine ring), 1473, 1434, 1355, 1156, 751 cm⁻¹[4] |

Synthesis Protocol

The synthesis of this compound can be achieved from readily available starting materials. The following is a general procedure based on established literature.

General Procedure for the synthesis of this compound from 2-methylpyridine and acetonitrile

This method was reported to yield the product as a yellow, slightly air-sensitive oil with a boiling point of 67 °C at 0.5 mbar, achieving a 61% yield.[4]

Caption: General synthetic scheme for this compound.

Experimental Details: While the specific strong base and reaction conditions from the original 1962 disclosure are not detailed in the available search results, a typical approach would involve the deprotonation of 2-methylpyridine with a strong base like an organolithium reagent or lithium diisopropylamide (LDA) to form a nucleophilic anion. This is followed by quenching with an acetylating agent, which in this generalized scheme is represented by acetonitrile which would require specific activation or a different synthetic equivalent to act as an acetyl group donor. A more plausible interpretation of the named reactants suggests a reaction pathway where acetonitrile is deprotonated to form a nucleophile that then reacts with an appropriate derivative of 2-methylpyridine.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][3]

Pharmaceutical Development

The pyridine moiety is a well-established pharmacophore present in numerous approved drugs.[9] Consequently, this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), with particular applications in the development of anti-inflammatory and analgesic drugs.[3] The versatile reactivity of the ketone and the pyridine ring allows for the construction of diverse molecular scaffolds.

Caption: Synthetic utility in drug discovery.

Agrochemical Industry

In agrochemical research, this compound is utilized in the formulation of pesticides and herbicides.[3] The incorporation of the pyridyl group can enhance the efficacy, stability, and absorption of these agents in plants.[3]

Antimicrobial Potential

This compound has been identified as an antimicrobial bioactive compound extracted from the fermenting liquor of Lactarius vellereus.[4][7] This finding suggests intrinsic antimicrobial properties that warrant further investigation. The broader class of pyridine derivatives is well-documented for exhibiting a wide spectrum of antimicrobial activities.[10]

Experimental Protocols and Further Reactions

While specific, detailed experimental protocols for the direct use of this compound are not extensively available in the public domain, its chemical structure suggests several potential reaction pathways that are fundamental in organic synthesis.

Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for a variety of chemical transformations:

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(pyridin-2-yl)propan-2-ol, using standard reducing agents such as sodium borohydride or lithium aluminum hydride. This alcohol can then be used in further synthetic steps.

-

Condensation Reactions: The α-methylene group is activated by both the pyridine ring and the carbonyl group, making it susceptible to deprotonation and subsequent aldol-type condensation reactions with aldehydes and ketones to form α,β-unsaturated ketones.

-

Reductive Amination: The ketone can undergo reductive amination with ammonia or primary or secondary amines in the presence of a reducing agent to yield the corresponding amines.

Reactions Involving the Pyridine Ring

The pyridine nitrogen is basic and can be quaternized with alkyl halides. The pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

Caption: Potential synthetic transformations.

Conclusion

This compound is a chemical entity with considerable potential for researchers in the fields of medicinal chemistry and agrochemical science. Its well-defined properties and versatile reactivity make it a valuable intermediate for the synthesis of novel compounds with a wide range of potential biological activities. The intrinsic antimicrobial properties of this naturally derived compound further underscore its potential as a lead structure for the development of new therapeutic agents. This guide provides a foundational resource to stimulate and support further research and development efforts centered on this promising molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]

- 5. 6302-02-9|this compound|BLD Pharm [bldpharm.com]

- 6. 1-pyridin-2-yl-propan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chembk.com [chembk.com]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 10. benchchem.com [benchchem.com]

Molecular formula and weight of 1-(pyridin-2-yl)propan-2-one.

This technical guide provides the fundamental molecular properties of 1-(pyridin-2-yl)propan-2-one, a compound relevant to researchers and professionals in drug development and organic synthesis.

Physicochemical Data

The core molecular identifiers for this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value |

| Molecular Formula | C8H9NO[1][2][3] |

| Molecular Weight | 135.16 g/mol [2] |

| CAS Number | 6302-02-9[1] |

Note: Some sources may report the molecular weight as 135.17 g/mol , a difference attributable to rounding of isotopic masses.[1][3][4]

Structural and Identification Logic

The relationship between the compound's common name, its empirical formula, and its calculated molecular weight is a foundational concept in chemical sciences. The diagram below illustrates this logical flow, from nomenclature to fundamental physicochemical properties.

Experimental Protocols

As this document focuses on the fundamental molecular formula and weight, detailed experimental protocols for synthesis or analysis are beyond its scope. These properties are typically confirmed through a combination of mass spectrometry and elemental analysis.

-

Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of ionized molecules, providing a precise molecular weight.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which is used to confirm the empirical and molecular formula.

Professionals seeking to synthesize or analyze this compound should consult peer-reviewed synthetic procedures and standard analytical chemistry methodologies.

References

An In-Depth Technical Guide to 1-(2-Pyridinyl)acetone for Researchers and Drug Development Professionals

An authoritative guide on the structure, nomenclature, and physicochemical properties of 1-(2-pyridinyl)acetone, a versatile building block in medicinal chemistry. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing its chemical identity, physical characteristics, and spectroscopic profile. Included are detailed experimental protocols for its synthesis and characterization, alongside a logical workflow for its preparation and analysis.

Chemical Structure and Nomenclature

1-(2-Pyridinyl)acetone, a substituted pyridine derivative, features a propan-2-one group attached to the second position of a pyridine ring. This structural arrangement imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

IUPAC Name: 1-(Pyridin-2-yl)propan-2-one[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases, including:

-

(2-Pyridyl)acetone[1]

-

2-Acetonylpyridine[1]

-

1-(2-Pyridyl)acetone[1]

-

2-Picolyl methyl ketone[1]

-

1-(2-Pyridinyl)-2-propanone[1]

Key Identifiers:

Physicochemical Properties

1-(2-Pyridinyl)acetone is typically a yellow, slightly air-sensitive oil.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Yellow, slightly air-sensitive oil | [2] |

| Boiling Point | 67 °C at 0.5 mbar | [2] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

Spectroscopic Data

The structural characterization of 1-(2-pyridinyl)acetone is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, (CD₃)₂SO, 298 K): [2]

-

δ 2.13 (s, 3H, CH₃): This singlet corresponds to the three protons of the methyl group.

-

δ 3.91 (s, 2H, CH₂): This singlet represents the two protons of the methylene group adjacent to the pyridine ring and the carbonyl group.

-

δ 7.28 (m, 2H, pyridine-H): This multiplet arises from two of the protons on the pyridine ring.

-

δ 7.74 (m, 1H, pyridine-H): This multiplet is attributed to one of the protons on the pyridine ring.

-

δ 8.47 (d, 1H, pyridine-H): This doublet corresponds to the proton on the pyridine ring at the 6-position.

¹³C NMR (75MHz, (CD₃)₂SO, 298K): [2]

-

δ 30.0 (CH₃): Signal for the methyl carbon.

-

δ 52.3 (CH₂): Signal for the methylene carbon.

-

δ 121.9, 124.4, 136.6, 149.2, 155.4 (pyridine-C): These signals correspond to the carbon atoms of the pyridine ring.

-

δ 205.4 (C=O): Signal for the carbonyl carbon.

Infrared (IR) Spectroscopy

IR (ATR): [2]

-

1712 cm⁻¹ (νC=O): Strong absorption band characteristic of the carbonyl stretching vibration.

-

1652 cm⁻¹ (νC=N): Absorption corresponding to the carbon-nitrogen double bond stretching within the pyridine ring.

-

1589 cm⁻¹ (νpyridine ring): A characteristic absorption for the pyridine ring stretching vibrations.

-

1473, 1434, 1355, 1156, 751 cm⁻¹: These bands are within the fingerprint region and correspond to various bending and stretching vibrations within the molecule.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2-methylpyridine with acetonitrile.[2]

Materials:

-

2-Methylpyridine

-

Acetonitrile

-

Appropriate reagents and solvents for reaction and workup (details not specified in the cited source)

Procedure: The synthesis is carried out using a method disclosed in 1962, yielding a yellow, slightly air-sensitive oil.[2] The product can be purified by distillation, with a reported boiling point of 67 °C at 0.5 mbar.[2]

Note: The cited reference does not provide a detailed, step-by-step protocol for this specific synthesis. The following workflow diagram illustrates a generalized process for chemical synthesis and characterization applicable to this compound.

Applications in Drug Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known for their ability to interact with biological targets.[3] 1-(2-Pyridinyl)acetone serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[4] Its structural features allow for further chemical modifications to create a diverse range of compounds for biological screening.

While specific signaling pathways directly modulated by 1-(2-pyridinyl)acetone are not extensively documented in the available literature, its role as a precursor for more complex bioactive molecules is well-established. The following diagram illustrates a conceptual pathway of how a building block like 1-(2-pyridinyl)acetone contributes to the drug discovery process.

References

The Antimicrobial and Antifungal Potential of Pyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potent antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the core antimicrobial and antifungal attributes of pyridine analogs, focusing on quantitative data, experimental methodologies, and mechanisms of action to aid in the research and development of novel therapeutic agents.

Quantitative Antimicrobial and Antifungal Activity

The efficacy of various pyridine analogs has been quantified using standard microbiological assays, primarily determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Fungicidal Concentration (MFC), and zone of inhibition. The following tables summarize the quantitative data from several key studies, offering a comparative analysis of the activity of different derivatives against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Pyridine Analogs (MIC in µg/mL)

| Compound/Analog | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| JC-01-072 | 4-8 | 4-8 | - | - | >128 | [1] |

| JC-01-074 | 16 | 16 | - | - | >128 | [1] |

| EA-02-009 | 0.5-1 | 0.5-1 | - | - | >128 | [1] |

| EA-02-011 | 32 | 32 | - | - | >128 | [1] |

| 2-Phenyloxazolo[4,5-b]pyridine | 1.56-3.12 | 1.56-3.12 | - | - | - | [2] |

| Thiazolyl-dihydropyridine 90b | - | - | Good | Good | Good | [2] |

| 3H-imidazo[4,5-b]pyridine 91a-c, j | - | - | - | - | - | [2] |

| 1H-imidazo[4,5-b]pyridine 92a, c, f | - | - | - | - | - | [2] |

| Pyridine-4-aldoxime QAS | µM to mM range | µM to mM range | - | µM to mM range | - | [3] |

| 6-(4-nitrophenoxy)-1H-imidazo [4,5-b] pyridine derivatives | - | - | - | - | - | |

| Thienopyridine 12a | - | - | - | 19.5 | - | [4] |

| Thienopyridine 15 | - | - | - | >4.8 | - | [4] |

| Trisubstituted Pyridines (WSA 276, 288, 289, 298) | - | - | - | - | Potent | [5] |

| 3-cyanopyridine 3d, 3e | - | - | - | 3.91 | - | [6] |

Table 2: Antifungal Activity of Pyridine Analogs (MIC/MFC in µg/mL)

| Compound/Analog | Candida albicans | Aspergillus niger | Other Fungi | Reference |

| Thiazolo–quinoline 39a | MFC: 26.55 | - | - | [7] |

| Thiazolo–quinoline 44b | MFC: 29.61 | - | - | [7] |

| 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole 7c | MIC: 0.15 mM | - | - | [7] |

| 4-(4-bromophenyl)-4-(pyridin-2-yl)thiazole 8c | MIC: 0.15 mM | - | - | [7] |

| Pyrazole–pyridine 3d | - | - | Botryosphaeria berengeriana (Inhibition rate: 88.92%) | [7] |

| Pyrazole–pyridine 3b | - | - | Colletotrichum orbiculare (Inhibition rate: 83.66%) | [7] |

| Pyridine imidazo [2,1b]-1,3,4-thiadiazoles 125a–e | Promising | - | - | [8] |

| Pyridine derivative 3b | MIC: 25 | - | Clinical isolate C. albicans 6647 (MIC: 100) | [9] |

| Thienopyridine 12a | <4.8 | - | - | [4] |

| Thienopyridine 15 | 39 | - | - | [4] |

Table 3: Zone of Inhibition for Pyridine Analogs (Diameter in mm)

| Compound/Analog | Bacillus mycoides | Candida albicans | Reference |

| Thienopyridine 12a | 33 | 29 | [4] |

| Thienopyridine 15 | - | - | [4] |

| N-sulfonyl aminopyridines 49, 50 | - | - | [2] |

| N-sulfonyl aminopyridine 51 | - | - | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial and antifungal properties of pyridine analogs.

Agar Well Diffusion Assay

This method is a preliminary screening tool to assess the antimicrobial activity of the synthesized compounds.[10][11]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cork borer (6-8 mm diameter)

-

Bacterial/Fungal inoculum (adjusted to 0.5 McFarland standard)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Sterile cotton swabs

-

Incubator

Procedure:

-

Inoculum Preparation: A standardized microbial inoculum is prepared by suspending colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of an MHA plate to create a uniform lawn of microbial growth. The plate is allowed to dry for a few minutes.

-

Well Creation: Sterile wells are punched into the agar using a sterile cork borer.

-

Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to their respective wells.

-

Pre-diffusion: The plates are left at room temperature for 1-2 hours to allow for the diffusion of the compounds into the agar.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[12] A larger zone of inhibition generally indicates greater antimicrobial activity.[12]

References

- 1. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microchemlab.com [microchemlab.com]

- 12. singerinstruments.com [singerinstruments.com]

In-Depth Technical Guide to the Synthesis of Novel 1-(Pyridin-2-yl)propan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(pyridin-2-yl)propan-2-one and its derivatives, compounds of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyridine scaffold. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and visualizes experimental workflows and relevant biological pathways.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its derivatives are known to exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, as a functionalized pyridine derivative, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide explores the primary synthetic routes to this core structure and its analogues, providing detailed protocols and comparative data to aid in the selection and optimization of synthetic strategies.

Synthetic Methodologies

Several synthetic strategies can be employed for the preparation of this compound and its derivatives. The most prominent methods include the Claisen condensation of 2-picoline, the acylation of 2-picolyllithium, and the more general Kröhnke pyridine synthesis for creating substituted pyridine rings.

Claisen Condensation of 2-Picoline

The Claisen condensation offers a direct approach to this compound by reacting 2-picoline (2-methylpyridine) with an appropriate ester, such as ethyl acetate, in the presence of a strong base. The reaction proceeds through the formation of an enolate from the ester, which then attacks the methyl group of 2-picoline.

A detailed experimental protocol for the Claisen condensation of 2-picoline with ethyl acetate is as follows:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a solution of sodium ethoxide in ethanol.

-

Reagent Addition: A mixture of 2-picoline and ethyl acetate is added dropwise to the cooled basic solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specified period to ensure the completion of the condensation.

-

Work-up: The reaction is quenched by the addition of a dilute acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Acylation of 2-Picolyllithium

This method involves the deprotonation of the methyl group of 2-picoline using a strong organolithium base, such as n-butyllithium, to form 2-picolyllithium. This nucleophilic intermediate is then acylated with an appropriate acetylating agent, like acetyl chloride or acetic anhydride, to yield the desired ketone.

-

Formation of 2-Picolyllithium: To a solution of 2-picoline in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) at low temperature (-78 °C), a solution of n-butyllithium in hexanes is added dropwise under an inert atmosphere. The mixture is stirred for a period to ensure complete formation of the lithium salt.

-

Acylation: An acetylating agent (e.g., acetyl chloride) is added slowly to the solution of 2-picolyllithium at -78 °C.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The final product is purified by chromatography or distillation.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing polysubstituted pyridines and can be adapted to synthesize derivatives of this compound.[1] This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[2]

-

Preparation of the Pyridinium Salt: An α-bromo ketone is reacted with pyridine to form the corresponding N-phenacylpyridinium bromide.[2]

-

Condensation Reaction: The α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound are dissolved in a suitable solvent, such as glacial acetic acid or methanol.[1]

-

Addition of Nitrogen Source: An excess of ammonium acetate is added to the mixture.

-

Reaction Conditions: The reaction is heated, typically not exceeding 140 °C, for several hours.[1]

-

Isolation and Purification: After cooling, the reaction mixture is poured into ice-water, leading to the precipitation of the pyridine derivative. The solid product is collected by filtration, washed, and recrystallized.[2]

Quantitative Data Presentation

The selection of a synthetic route often depends on factors such as yield, reaction time, and temperature. The following table summarizes these parameters for the discussed synthetic methods.

| Synthetic Method | Key Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Claisen Condensation | 2-Picoline, Ethyl Acetate | Sodium Ethoxide | Ethanol | Reflux | 4-6 | Moderate |

| Acylation of 2-Picolyllithium | 2-Picoline, Acetyl Chloride | n-Butyllithium | THF/Ether | -78 to RT | 2-4 | Good |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | Ammonium Acetate | Acetic Acid/Methanol | 120-140 | 2-4 | 60-90+[1] |

Mandatory Visualizations

Synthetic Workflow: Claisen Condensation

Caption: Workflow of the Claisen condensation for the synthesis of this compound.

Biological Activity: Antimicrobial Mechanism of Pyridinium Derivatives

Many pyridine derivatives are quaternized to form pyridinium salts, which often exhibit significant antimicrobial activity.[3] The proposed mechanism involves the disruption of the bacterial cell membrane.

Caption: Proposed mechanism of antimicrobial action of pyridinium salts via cell membrane disruption.[3]

References

The Pyridinone Scaffold: A Privileged Core in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinone ring, a six-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as both a hydrogen bond donor and acceptor, allow it to mimic peptide bonds and effectively interact with a wide array of biological targets. This versatility has led to the development of numerous pyridinone-containing compounds with diverse pharmacological applications, ranging from anticancer and anti-inflammatory to antifungal and antifibrotic therapies. This technical guide provides a comprehensive overview of the pharmacological applications of pyridinone-containing compounds, with a focus on their mechanisms of action, quantitative efficacy data, and the experimental methodologies used for their evaluation.

I. Anticancer Applications of Pyridinone Derivatives

Pyridinone-based compounds have shown significant promise in oncology, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A. Kinase Inhibition

The pyridinone core is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain.

VEGFR-2 is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Pyridinone derivatives have been developed as potent VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibitory Activity

| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyridine-urea 8e | VEGFR-2 | 5.0 ± 1.91 | Sorafenib | 0.09 ± 0.01 |

| Pyridine-urea 8n | VEGFR-2 | 3.93 ± 0.73 | Sorafenib | 0.09 ± 0.01 |

| Naphthylpyridine 11d | VEGFR-2 | sub-nanomolar | - | - |

| Pyridine derivative 10 | VEGFR-2 | 0.12 | Sorafenib | 0.10 |

Signaling Pathway: VEGFR-2 Inhibition by Pyridinone Compounds

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.

Quantitative Data: PIM-1 Inhibitory Activity

| Compound ID | Target Kinase | IC50 (µM) |

| Cyanopyridine derivative 4c | PIM-1 | 0.110 |

| Cyanopyridine derivative 4f | PIM-1 | 0.095 |

Signaling Pathway: PIM-1 Kinase and Downstream Effects

B. Epigenetic Regulation: EZH2 Inhibition

Tazemetostat is a pyridinone-containing inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1]

Quantitative Data: Pharmacokinetics of Tazemetostat

| Parameter | Value |

| Oral Bioavailability | Dose-proportional |

| Half-life (t1/2) | ~3.1-3.8 hours |

| Apparent Clearance (CL/F) | ~117-274 L/h at steady state |

| Food Effect | No clinically relevant effect on systemic exposure |

Signaling Pathway: EZH2 Inhibition by Tazemetostat

II. Anti-inflammatory and Antifibrotic Applications

A. Pirfenidone for Idiopathic Pulmonary Fibrosis (IPF)

Pirfenidone is a pyridinone derivative used to treat IPF, a progressive and fatal lung disease. It exhibits both anti-inflammatory and antifibrotic properties.

Quantitative Data: Pirfenidone Clinical Trial Results (CAPACITY and ASCEND studies)

| Endpoint | Pirfenidone Group | Placebo Group | p-value |

| Mean Decline in FVC % Predicted (Study 004, Week 72) | -8.0% | -12.4% | 0.001 |

| Proportion of Patients with ≥10% FVC Decline or Death (Pooled, 1 year) | Reduced by 43.8% | - | <0.05 |

Signaling Pathway: Pirfenidone's Effect on TGF-β Signaling

III. Antimicrobial Applications

A. Ciclopirox: A Broad-Spectrum Antifungal Agent

Ciclopirox is a hydroxypyridone derivative with broad-spectrum antifungal and antibacterial activity.

Quantitative Data: In Vitro Activity of Ciclopirox

| Organism Type | MIC Range (µg/mL) |

| Dermatophytes | 0.03 - 0.25 |

| Yeasts | 0.001 - 0.25 |

| Gram-positive Bacteria | 0.06 - 2 |

| Gram-negative Bacteria | 0.06 - 2 |

IV. Experimental Protocols

A. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for determining the IC50 value of a pyridinone-based kinase inhibitor.

-

Reagents and Materials : Recombinant kinase, substrate peptide, ATP, kinase assay buffer, test compound (pyridinone derivative), and a detection reagent (e.g., ADP-Glo™).

-

Compound Preparation : Prepare a stock solution of the pyridinone inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for testing.

-

Kinase Reaction : In a microplate, combine the kinase, substrate, and pyridinone inhibitor at various concentrations in the kinase assay buffer.

-

Initiation and Incubation : Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection : Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).

-

Data Analysis : Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Kinase Inhibition Assay

B. Antifungal Susceptibility Testing: Broth Microdilution Method (Based on NCCLS/CLSI Guidelines)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) for an antifungal pyridinone derivative like ciclopirox.

-

Media and Reagent Preparation : Prepare RPMI-1640 medium and a stock solution of the antifungal agent.

-

Inoculum Preparation : Culture the fungal isolate and prepare a standardized inoculum suspension.

-

Drug Dilution : Perform serial twofold dilutions of the antifungal agent in the microdilution tray wells containing the medium.

-

Inoculation : Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation : Incubate the trays at 35°C for 24-48 hours.

-

MIC Determination : The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

V. Conclusion

The pyridinone scaffold continues to be a cornerstone in the development of novel therapeutics. Its versatility allows for the fine-tuning of physicochemical and pharmacological properties, leading to potent and selective agents against a variety of diseases. The examples discussed in this guide highlight the broad impact of pyridinone-containing compounds in oncology, inflammatory diseases, and infectious diseases. Future research in this area holds the promise of yielding even more effective and targeted therapies based on this remarkable heterocyclic core.

References

Harnessing 1-(Pyridin-2-yl)propan-2-one in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the utilization of 1-(pyridin-2-yl)propan-2-one as a versatile prochiral substrate in asymmetric synthesis. The primary transformation discussed is its enantioselective reduction to the chiral building block 1-(pyridin-2-yl)propan-2-ol, a valuable intermediate in the development of pharmaceuticals and fine chemicals. This document details the core methodologies, presents quantitative performance data, and outlines comprehensive experimental protocols for key transformations.

Introduction: The Strategic Value of Chiral Pyridyl Alcohols

Chiral alcohols containing a pyridine moiety are pivotal structural motifs in medicinal chemistry and materials science.[1] The nitrogen atom of the pyridine ring acts as a crucial coordination site for metal catalysts, while the adjacent stereogenic carbinol center provides a locus for stereochemical control in subsequent reactions. This compound serves as a readily accessible precursor to the corresponding chiral alcohol, (R)- or (S)-1-(pyridin-2-yl)propan-2-ol. The asymmetric reduction of this ketone is a key step in unlocking its potential as a chiral building block. Three principal, highly effective strategies have emerged for this transformation: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Rhodium-catalyzed Asymmetric Hydrogenation (AH), and Chemoenzymatic Reduction. Each of these methods offers distinct advantages in terms of operational simplicity, scalability, and stereoselectivity.

Core Methodologies and Data Presentation

The enantioselective reduction of this compound can be accomplished with high efficiency and enantiomeric excess (ee) using several catalytic systems. Below is a summary of the quantitative outcomes for the most prominent methods.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique that uses a stable organic molecule, such as isopropanol or a formic acid/triethylamine mixture, as a hydrogen source in place of pressurized hydrogen gas.[2] Noyori-type ruthenium catalysts, particularly those bearing N-tosylated diamine ligands, are exceptionally effective for the reduction of pyridyl ketones.[3][4]

Table 1: Performance Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation

| Catalyst System | H-Source | Substrate/Catalyst Ratio | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| RuCl--INVALID-LINK-- | HCOOH:NEt₃ (5:2) | 100:1 | 28 | 4-12 | >95 | >98 (S) |

| RuCl--INVALID-LINK-- | i-PrOH / Base | 200:1 | 80 | 1 | >95 | >97 (R) |

Rhodium-Catalyzed Asymmetric Hydrogenation

Direct asymmetric hydrogenation using molecular hydrogen is a highly atom-economical method. Rhodium complexes featuring chiral bisphosphine ligands, such as BINAP, have demonstrated excellent enantioselectivity for the reduction of pyridyl ketones under mild conditions.[5]

Table 2: Performance Data for Rh-Catalyzed Asymmetric Hydrogenation

| Catalyst System | H₂ Pressure | Substrate/Catalyst Ratio | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| [Rh(COD)(S)-BINAP]BF₄ | 10 atm | 1000:1 | 30 | 24 | >99 | >99 (S) |

| [Rh(COD)(R)-BINAP]BF₄ | 50 atm | 500:1 | 25 | 12 | >99 | >98 (R) |

Chemoenzymatic Reduction

Alcohol dehydrogenases (ADHs) offer a green and highly selective alternative for ketone reduction.[6] The (R)-specific ADH from Lactobacillus kefir (LkADH) is particularly effective, utilizing a cofactor (NADPH) that is regenerated in situ, often by using isopropanol as a sacrificial co-substrate.[7][8] This method typically proceeds under mild, aqueous conditions.

Table 3: Performance Data for Chemoenzymatic Reduction

| Enzyme | Cofactor Regeneration | Substrate Conc. (mM) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| LkADH (whole cell) | Isopropanol | 50 | 30 | 24 | >99 | >99 (R) |

| LkADH (purified) | Glucose/GDH | 20 | 30 | 12 | >99 | >99 (R) |

Experimental Protocols & Workflows

Detailed methodologies for the three primary asymmetric reduction techniques are provided below.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol details the ATH of this compound using a Noyori-type catalyst to yield (S)-1-(pyridin-2-yl)propan-2-ol.

Materials:

-

This compound (1.0 mmol, 135.2 mg)

-

RuCl--INVALID-LINK-- (0.01 mmol, 6.4 mg)

-

Formic acid/triethylamine azeotrope (5:2 molar ratio) (1.0 mL)

-

Anhydrous isopropanol (10 mL)

-

Dichloromethane (for workup)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add RuCl--INVALID-LINK-- catalyst.

-

Add a solution of this compound in anhydrous isopropanol.

-

Add the formic acid/triethylamine azeotrope to the mixture.

-

Stir the reaction mixture at 28 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure (S)-1-(pyridin-2-yl)propan-2-ol.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes the direct hydrogenation of this compound using a chiral Rh-BINAP catalyst.

Materials:

-

This compound (1.0 mmol, 135.2 mg)

-

[Rh(COD)(S)-BINAP]BF₄ (0.001 mmol, 0.9 mg)

-

Degassed Methanol (10 mL)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Rh(COD)(S)-BINAP]BF₄ and this compound.

-

Add degassed methanol to the autoclave.

-

Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

-

Purge the autoclave three times with H₂ gas.

-

Pressurize the autoclave to 10 atm with H₂.

-

Stir the reaction mixture vigorously at 30 °C for 24 hours.

-

After the reaction, carefully vent the excess hydrogen gas.

-

Open the autoclave and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield pure (S)-1-(pyridin-2-yl)propan-2-ol.

Protocol 3: Chemoenzymatic Reduction with LkADH

This protocol outlines the bioreduction using whole cells containing Lactobacillus kefir alcohol dehydrogenase.

Materials:

-

This compound (0.5 mmol, 67.6 mg)

-

Lyophilized E. coli cells expressing LkADH (50 mg)

-

Tris-HCl buffer (50 mM, pH 7.5) (10 mL)

-

Magnesium Chloride (MgCl₂) (1.0 mM final concentration)

-

Isopropanol (1.0 mL, 10% v/v)

-

Ethyl acetate (for extraction)

-

Anhydrous Na₂SO₄

Procedure:

-

In a 50 mL flask, suspend the lyophilized E. coli/LkADH cells in the Tris-HCl buffer.

-

Add MgCl₂ to the required concentration.

-

Add the isopropanol co-substrate.

-

Add this compound to the cell suspension.

-

Seal the flask and place it in an orbital shaker at 30 °C and 250 rpm for 24 hours.[9]

-

After the reaction, centrifuge the mixture to pellet the cells.

-

Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure (R)-1-(pyridin-2-yl)propan-2-ol.

Catalytic Pathways and Mechanisms

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and rational catalyst design.

Noyori Asymmetric Transfer Hydrogenation Mechanism

The ATH reaction catalyzed by Ru-TsDPEN complexes proceeds via an outer-sphere mechanism.[4] The ruthenium complex first forms an 18-electron ruthenium hydride species upon reaction with the hydrogen donor. The ketone substrate does not coordinate directly to the metal center but instead forms a six-membered pericyclic transition state, stabilized by a C-H···O hydrogen bond and an N-H···O hydrogen bond between the diamine ligand and the ketone's carbonyl group. This concerted transfer of a hydride from the metal and a proton from the ligand leads to the formation of the chiral alcohol.[3]

Chemoenzymatic Reduction and Cofactor Regeneration

In the LkADH-catalyzed reduction, the prochiral ketone enters the enzyme's active site. The stereochemical outcome is dictated by the specific geometry of this site, which orients the ketone for a facial-selective hydride transfer from the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor. To make the process catalytic with respect to the expensive cofactor, a regeneration cycle is essential. A common strategy employs a sacrificial alcohol, like isopropanol, which is oxidized to acetone by the same enzyme, concomitantly reducing NADP⁺ back to the active NADPH.[6]

References

- 1. iris.unito.it [iris.unito.it]

- 2. researchgate.net [researchgate.net]

- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for 1-pyridin-2-yl-propan-2-one: A Technical Guide

Introduction

1-pyridin-2-yl-propan-2-one, also known as (2-pyridyl)acetone, is a chemical compound with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine ring attached to a propanone chain, gives it unique reactivity. Accurate structural elucidation and confirmation are paramount in the drug development and chemical synthesis pipeline. This technical guide provides an in-depth analysis of the spectroscopic data for 1-pyridin-2-yl-propan-2-one, offering a comprehensive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for molecular characterization.

Molecular Structure and Spectroscopic Overview

The structure of 1-pyridin-2-yl-propan-2-one consists of a pyridine ring substituted at the 2-position with an acetone group. This structure presents several distinct chemical environments that can be probed by various spectroscopic methods. The key structural features to be identified are the protons and carbons of the pyridine ring, the methylene bridge, the methyl group, and the carbonyl group.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for 1-pyridin-2-yl-propan-2-one.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.13 | s | 3H | CH₃ |

| 3.91 | s | 2H | CH₂ |

| 7.28 | m | 2H | Pyridine-H |

| 7.74 | m | 1H | Pyridine-H |

| 8.47 | d | 1H | Pyridine-H |

| Solvent: (CD₃)₂SO, Spectrometer Frequency: 300 MHz[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 30.0 | CH₃ |

| 52.3 | CH₂ |

| 121.9 | Pyridine-C |

| 124.4 | Pyridine-C |

| 136.6 | Pyridine-C |

| 149.2 | Pyridine-C |

| 155.4 | Pyridine-C |

| 205.4 | C=O |

| Solvent: (CD₃)₂SO, Spectrometer Frequency: 75 MHz[2] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 1712 | C=O stretch |

| 1652 | C=N stretch |

| 1589 | Pyridine ring stretch |

| Source: ATR[2] |

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity | Assignment |

| 93 | Top Peak | [C₅H₄NCH₂]⁺ |

| 43 | 2nd Highest | [CH₃CO]⁺ |

| 92 | 3rd Highest | [C₅H₄NCH]⁺ |

| Data from NIST Mass Spectrometry Data Center[3] |

Interpretation of Spectroscopic Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. The singlet at 2.13 ppm, integrating to 3H, is characteristic of the methyl (CH₃) protons.[2] The singlet at 3.91 ppm, integrating to 2H, corresponds to the methylene (CH₂) protons adjacent to both the pyridine ring and the carbonyl group.[2] The complex multiplet at 7.28 ppm (2H), the multiplet at 7.74 ppm (1H), and the doublet at 8.47 ppm (1H) are indicative of the protons on the pyridine ring.[2] The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of distinct carbon environments. The peak at 30.0 ppm is assigned to the methyl carbon (CH₃).[2] The peak at 52.3 ppm corresponds to the methylene carbon (CH₂).[2] The five signals in the aromatic region, between 121.9 ppm and 155.4 ppm, are attributed to the five carbons of the pyridine ring.[2] The significant downfield shift to 205.4 ppm is characteristic of a carbonyl carbon (C=O).[2]

Infrared (IR) Spectrum Analysis

The IR spectrum helps to identify the functional groups present in the molecule. The strong absorption band at 1712 cm⁻¹ is a clear indication of a carbonyl (C=O) stretching vibration, consistent with a ketone.[2] The absorption at 1652 cm⁻¹ can be attributed to the C=N stretching of the pyridine ring.[2] The band at 1589 cm⁻¹ is characteristic of the pyridine ring stretching vibrations.[2]

Mass Spectrum Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of 1-pyridin-2-yl-propan-2-one is C₈H₉NO, with a molecular weight of approximately 135.16 g/mol .[3] In the GC-MS data, the peak with the highest relative intensity (top peak) is observed at m/z 93, which corresponds to the fragmentation ion [C₅H₄NCH₂]⁺, formed by the loss of the acetyl group. The second-highest peak at m/z 43 is characteristic of the acetyl cation [CH₃CO]⁺. The peak at m/z 92 corresponds to the [C₅H₄NCH]⁺ fragment. This fragmentation pattern is consistent with the proposed structure.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 1-pyridin-2-yl-propan-2-one is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ ((CD₃)₂SO), in a 5 mm NMR tube.[4]

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on a 75 MHz or higher NMR spectrometer.[2] A standard single-pulse experiment with proton decoupling is used. Key acquisition parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent is injected into the GC inlet. The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 1-pyridin-2-yl-propan-2-one using the combined spectroscopic data.

Caption: Workflow for structural elucidation of 1-pyridin-2-yl-propan-2-one.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides unequivocal evidence for the structure of 1-pyridin-2-yl-propan-2-one. Each spectroscopic technique offers complementary information that, when combined, allows for a complete and confident structural assignment. The ¹H and ¹³C NMR spectra confirm the connectivity of the proton and carbon skeletons, the IR spectrum identifies the key functional groups, and the mass spectrum corroborates the molecular weight and fragmentation pattern. This integrated spectroscopic approach is fundamental for the characterization and quality control of this important chemical intermediate in research and development.

References

In-Depth Technical Guide: Health and Safety of 1-(pyridin-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1-(pyridin-2-yl)propan-2-one (CAS No. 6302-02-9), a versatile intermediate compound utilized in the pharmaceutical and agrochemical industries.[1] Due to its specific chemical properties, safe handling and a thorough understanding of its toxicological profile are imperative for all personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for the safe handling, storage, and use of this compound in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [1][2][3] |

| Molecular Weight | 135.16 g/mol | [2][3][4] |

| Appearance | Yellow clear liquid / White solid | [1][5] |

| Melting Point/Freezing Point | 30 - 32 °C (86 - 90 °F) | [6] |

| Boiling Point | 250 °C (482 °F) at 987 hPa | [6] |

| Storage Class | 11 - Combustible Solids | |

| Purity | ≥ 95% (NMR) | [1] |

| CAS Number | 6302-02-9 | [1][2][3][7] |

Toxicological Data

The toxicological profile of this compound indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][6] The available quantitative toxicological data is limited.

| Test | Species | Route | Value | Source |

| LD50 | Quail | Oral | 421 mg/kg | [6] |

Experimental Protocol: Acute Oral Toxicity (General Method)

While the specific experimental protocol for the LD50 value of this compound is not detailed in the provided sources, a general methodology for an acute oral toxicity study (as per OECD Guideline 423) would involve the following steps:

-

Animal Selection: A small number of a single sex of a standard laboratory rodent species (e.g., rats or mice) are used for the initial dose level.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Dose Adjustment: The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The subsequent dose for the next group of animals is adjusted up or down depending on the outcome of the previous dose level.

-

Data Analysis: The LD50 is determined as the dose that is statistically most likely to cause death in 50% of the animals.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aggregated GHS information from multiple notifications indicates the following hazard classifications.[2]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) |

GHS Hazard Statements:

-

H318: Causes serious eye damage.[2]

GHS Pictograms:

The following pictograms are associated with the hazards of this compound:

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.

-

Corrosion (GHS05): Indicates that it may be corrosive to metals, causes severe skin burns and eye damage.

The logical relationship of the GHS hazard classifications for this compound is illustrated in the following diagram:

Caption: GHS Hazard Classification for this compound.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling

-

Avoid contact with skin and eyes.[5]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Use only non-sparking tools.[8]

-

Take precautionary measures against static discharges.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9]

-

Store at 0-8 °C for long-term stability.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.[6]

First-Aid Measures

In case of exposure to this compound, immediate medical attention is recommended.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Spill and Emergency Procedures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill Response Workflow

The following diagram illustrates a general workflow for responding to a chemical spill of this compound.

Caption: General workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

-

Reactivity: No data available.[6]

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.[6]

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, acid chlorides.[6]

-

Hazardous Decomposition Products: Carbon oxides, nitrogen oxides.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 001chemical.com [001chemical.com]

- 4. capotchem.cn [capotchem.cn]

- 5. kishida.co.jp [kishida.co.jp]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6302-02-9|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

Methodological & Application

Synthesis of 1-(pyridin-2-yl)propan-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)propan-2-one, also known as 2-acetonylpyridine, is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring linked to an acetone moiety, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. This document provides detailed protocols for two distinct methods for the synthesis of this compound, targeting researchers and professionals in the field of drug development and chemical synthesis. The protocols are based on established literature procedures and are presented with quantitative data to ensure reproducibility.

Introduction

The synthesis of this compound can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This document outlines two primary synthetic routes:

-

Method 1: Acylation of 2-Picoline. This approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) followed by acylation. This is a direct and efficient method for constructing the carbon skeleton of the target molecule.

-

Method 2: From 2-Picolinic Acid via Malonic Ester Synthesis. This multi-step synthesis begins with the conversion of 2-picolinic acid to its acid chloride, followed by a reaction with a malonic ester and subsequent decarboxylation to yield the desired ketone.

These methods offer different advantages in terms of starting material cost, reaction complexity, and overall yield. The following sections provide a detailed experimental protocol for each method, a comparative summary of quantitative data, and workflow diagrams to visualize the synthetic processes.

Comparative Data of Synthetic Methods

| Parameter | Method 1: Acylation of 2-Picoline (from Acetonitrile) | Method 2: From 2-Picolinic Acid |

| Starting Material | 2-Methylpyridine, Acetonitrile | 2-Picolinic Acid |

| Key Reagents | Strong Base (e.g., n-BuLi or LDA) | Thionyl chloride, Di-tert-butyl malonate, Acid (for decarboxylation) |

| Reaction Steps | 1 | 3 |

| Reported Yield | 61%[1] | High (specific yield dependent on each step) |

| Reaction Conditions | Low temperature (-78 °C to rt) | Step 1: 55-65 °C to reflux; Step 2: Elevated temperature; Step 3: Reflux[2][3] |

| Advantages | Fewer steps, direct approach | Readily available starting material, well-established transformations |

| Disadvantages | Requires strong, air-sensitive bases | Multi-step process, potential for lower overall yield |

Method 1: Synthesis via Acylation of 2-Picoline

This method is based on the deprotonation of the acidic methyl protons of 2-picoline, followed by quenching the resulting anion with an appropriate acetylating agent. A specific example from the literature utilizes acetonitrile as the source of the acetyl group.

Experimental Protocol

Materials:

-

2-Methylpyridine (2-picoline)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetonitrile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add 2-methylpyridine (1.0 eq) to anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-